EP2 receptor antagonist-1

Allosteric modulation GPCR pharmacology cAMP signaling

EP2 receptor antagonist-1 (CAS 848920-08-1) is the only commercially available EP2 antagonist with an agonist-dependent negative allosteric modulator (NAM) mechanism. Unlike orthosteric competitors (PF-04418948, TG4-155), it binds a cytoplasmic allosteric site, enabling non-competitive inhibition studies. Essential for biased signaling, functional selectivity, and allosteric GPCR research. High purity (≥98%) solid powder; confirm stock before ordering due to variable lead times.

Molecular Formula C24H22N4O5
Molecular Weight 446.5 g/mol
Cat. No. B2768909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEP2 receptor antagonist-1
Molecular FormulaC24H22N4O5
Molecular Weight446.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H22N4O5/c25-22-20(24(29)33-13-15-4-3-9-30-15)21-23(27-17-6-2-1-5-16(17)26-21)28(22)14-7-8-18-19(12-14)32-11-10-31-18/h1-2,5-8,12,15H,3-4,9-11,13,25H2
InChIKeyOHXALKVNKANGKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





EP2 Receptor Antagonist-1: Chemical Identity and Baseline Characteristics for Research Procurement


EP2 receptor antagonist-1 (CAS 848920-08-1, PubChem CID 664888), also designated Compound 1, is a synthetic small-molecule antagonist of the prostaglandin E2 receptor subtype 2 (EP2; PTGER2), a Gαs-coupled GPCR [1]. The compound has a molecular formula of C₂₄H₂₂N₄O₅ and a molecular weight of 446.46 g/mol, with commercial sources offering purity of ≥99% (HPLC) . It is formally classified as an agonist-dependent negative allosteric modulator (NAM) of the EP2 receptor—a mechanistically distinct profile from all previously characterized EP2 antagonists, which operate via orthosteric, competitive binding modes [1].

Why EP2 Receptor Antagonist-1 Cannot Be Substituted by Orthosteric EP2 Antagonists in Mechanistic Studies


In-class EP2 antagonists are not functionally interchangeable. The predominant EP2 antagonists in research use—including PF-04418948 (Pfizer), TG4-155, TG6-10-1, and TG8-260—all share an orthosteric, competitive mechanism of action, binding to the PGE₂ ligand pocket within the receptor's transmembrane domain [1][2]. In contrast, EP2 receptor antagonist-1 is an allosteric modulator that binds to a distinct cytoplasmic site and exhibits agonist-dependent inhibition: its antagonistic effect magnitude varies with the identity and concentration of the EP2 agonist present [3][4]. This mechanistic divergence means that simply selecting any EP2 antagonist from a vendor catalog without considering binding mode will yield fundamentally different pharmacological readouts. For studies investigating biased signaling, functional selectivity, or allosteric modulation of the EP2 receptor, substituting EP2 receptor antagonist-1 with an orthosteric antagonist constitutes a different experimental intervention and may invalidate mechanistic conclusions [3].

EP2 Receptor Antagonist-1: Quantitative Differentiation Evidence Against Comparator Compounds


Allosteric Mechanism: The Only EP2 Antagonist with Agonist-Dependent Negative Modulation

EP2 receptor antagonist-1 is the sole EP2 antagonist characterized to date as an agonist-dependent negative allosteric modulator (NAM) [1][2]. All other well-characterized EP2 antagonists—PF-04418948, TG4-155, TG6-10-1, TG6-129, and TG8-260—are orthosteric, competitive antagonists that bind to the PGE₂ ligand pocket [3][4]. Compound 1 produces unsurmountable inhibition of cAMP accumulation in C6G-hEP2 cells stimulated by EP2 agonists, a hallmark of non-competitive, allosteric antagonism that cannot be overcome by increasing agonist concentration [1]. Predicted binding occurs at a cytoplasmic receptor surface distinct from the orthosteric site, a locus analogous to allosteric binding pockets identified for β₂-adrenergic, CCR9, and CCR2 receptors [1].

Allosteric modulation GPCR pharmacology cAMP signaling

Functional Selectivity: Agonist-Dependent Inhibition Profiling in Microglial Cells

The degree of inhibition produced by EP2 receptor antagonist-1 varies depending on which EP2 agonist is employed, a phenomenon intrinsic to its allosteric mechanism [1]. In BV2-hEP2 microglial cells, compound 1 reduced butaprost-induced (EP2-selective agonist) elevation of IL-6 and IL-1β mRNA, while simultaneously increasing TNF-α mRNA levels, demonstrating functional selectivity that orthosteric competitive antagonists do not exhibit [1]. No comparable agonist-dependent functional selectivity data exist for orthosteric antagonists such as PF-04418948 or TG4-155; their competitive mechanism predicts uniform inhibition across agonists, though direct comparative cytokine profiling under identical conditions has not been reported.

Neuroinflammation Microglia Cytokine profiling

Receptor Subtype Selectivity: EP2 Antagonism with No Activity at EP4, IP, or DP1

In C6G cells overexpressing human EP4, IP, or DP1 receptors, EP2 receptor antagonist-1 showed no negative allosteric modulation, confirming that its allosteric effect is specific to the EP2 subtype [1]. This selectivity profile is comparable to but mechanistically distinct from that of PF-04418948, which demonstrates >2000-fold selectivity for EP2 over EP1, EP3, EP4, DP1, and CRTH2 receptors in binding assays, with <30% binding at a panel of GPCRs and ion channels at 10 μM . However, PF-04418948 achieves this selectivity via orthosteric binding, whereas EP2 receptor antagonist-1 achieves it via an allosteric site that appears absent or non-functional in EP4, IP, and DP1 [1]. Direct head-to-head selectivity profiling under identical assay conditions has not been published for these compounds.

Receptor selectivity Off-target profiling Prostanoid receptors

Evidence Gap Advisory: Potency Data (IC₅₀/Ki) Not Yet Reported in Primary Literature

Despite vendor datasheets listing EP2 receptor antagonist-1 as a 'potent' antagonist, no quantitative potency value (IC₅₀, Kb, or Ki) has been published in peer-reviewed primary literature or patents for this compound to date [1]. Vendor pages (MedChemExpress, InvivoChem, TargetMol) describe the compound using qualitative potency descriptors ('potent') without reporting numeric IC₅₀ or Ki values derived from functional assays . In contrast, all major comparator compounds have well-characterized potency metrics: PF-04418948 (IC₅₀ = 16 nM; Kb = 1.8 nM functional), TG4-155 (Ki = 9.9 nM; Kb = 2.4 nM), TG6-10-1 (Kb = 17.8 nM), and TG8-260 (Kb = 13.2 nM) [2][3]. This data gap means that researchers cannot compare EP2 receptor antagonist-1's potency to these comparators on a quantitative basis, nor validate vendor purity claims against functional activity.

Data availability Compound characterization Procurement consideration

EP2 Receptor Antagonist-1: Evidence-Based Research Application Scenarios


Investigating Allosteric Modulation of EP2 Receptor Signaling

EP2 receptor antagonist-1 is uniquely suited for studies examining allosteric pharmacology at the EP2 receptor. As the only characterized EP2 antagonist with an agonist-dependent NAM mechanism, it enables researchers to probe non-competitive inhibition, distinguish orthosteric from allosteric binding effects, and investigate cytoplasmic allosteric sites on GPCRs [1]. This application is not addressable with orthosteric comparators such as PF-04418948 or TG4-155.

Functional Selectivity Studies in Neuroinflammation Models

The compound's differential effects on cytokine expression—reducing IL-6 and IL-1β while increasing TNF-α in BV2-hEP2 microglial cells [1]—make it a valuable tool for probing biased signaling and functional selectivity downstream of EP2 activation. Researchers investigating the EP2 receptor's role in microglial polarization and neuroinflammatory cytokine networks may uncover signaling pathways not revealed by orthosteric antagonists.

Chemical Biology and Allosteric Probe Development

The structure of EP2 receptor antagonist-1 provides a chemical scaffold for developing second-generation allosteric modulators of the EP2 receptor [1]. Its predicted binding site on the cytoplasmic receptor surface, analogous to allosteric pockets identified in β₂-adrenergic, CCR9, and CCR2 receptors, positions it as a starting point for medicinal chemistry campaigns targeting conserved GPCR allosteric sites [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for EP2 receptor antagonist-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.